4-Amino-N-(sec-butyl)benzamide

Description

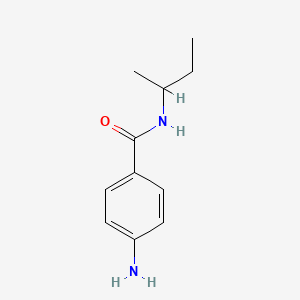

4-Amino-N-(sec-butyl)benzamide is a benzamide derivative characterized by a 4-aminobenzamide core substituted with a secondary butyl (sec-butyl) group at the amide nitrogen. The sec-butyl group introduces steric hindrance and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to linear or aromatic substituents .

Properties

IUPAC Name |

4-amino-N-butan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-8H,3,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTELBMMPQVGHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-Amino-N-(sec-butyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Amino-N-(sec-butyl)benzamide exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

Antitumor Activity

Key Compounds :

- GOE1734 (4-Amino-N-(2'-aminophenyl)benzamide): Exhibits preferential activity in slow-growing tumors (e.g., colorectal adenocarcinoma) with tumor volume doubling times of 11–19 days. Maximum tolerated doses (MTD) are 4 mg/kg (rats) and 1 mg/kg (dogs). Its N-acyl-O-phenylenediamine structure facilitates DNA crosslinking post-metabolic activation .

- However, its bulkiness could reduce binding efficiency to DNA or enzymes compared to GOE1734’s planar aromatic substituent.

Table 1: Antitumor Activity Comparison

| Compound | Substituent | MTD (mg/kg) | Tumor Type Targeted | Mechanism |

|---|---|---|---|---|

| GOE1734 | 2'-Aminophenyl | 4 (rats) | Slow-growing carcinomas | DNA crosslinking |

| 4-Amino-N-(sec-butyl)benzamide | sec-butyl | N/A | Hypothetical | Unknown (structural inference) |

Anticonvulsant Activity

Key Compounds :

- 4-AEPB (4-Amino-N-(2-ethylphenyl)benzamide): Active in maximal electroshock (MES) tests at 10 mg/kg. Its ethylphenyl group balances lipophilicity and CNS penetration, achieving a protective index (PI) of 9.5 in mice .

- However, increased steric bulk could hinder binding to voltage-gated sodium channels, a common anticonvulsant target.

Table 2: Anticonvulsant Metrics

| Compound | ED50 (MES, mg/kg) | Protective Index (PI) | Key Structural Feature |

|---|---|---|---|

| 4-AEPB | 10 | 9.5 | 2-Ethylphenyl |

| 4-Amino-N-(cyclohexyl)benzamide | 42.98 | 2.8 | Cyclohexyl (bulky) |

| This compound | N/A | N/A | sec-butyl (branched) |

Antimicrobial Activity

Key Compounds :

- Procainamide-TPB Complex (4-Amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate): Shows antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values in the µg/mL range. The ion-pair complex enhances solubility and membrane interaction .

- This compound: The sec-butyl group’s hydrophobicity may reduce water solubility compared to the diethylaminoethyl substituent, limiting ion-pair formation and antimicrobial efficacy.

Table 3: Antimicrobial Properties

| Compound | Target Microbes | MIC Range (µg/mL) | Key Feature |

|---|---|---|---|

| Procainamide-TPB Complex | S. aureus, E. coli | Not specified | Ion-pair enhanced solubility |

| This compound | Hypothetical | N/A | Hydrophobic sec-butyl |

Metabolic and Pharmacokinetic Profiles

Key Compounds :

- LY201116 (4-Amino-N-(2,6-dimethylphenyl)benzamide): Rapidly absorbed (94% oral bioavailability) and metabolized via N-acetylation to 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP). Plasma clearance is 66.9 mL/min/kg in rats .

- This compound: The sec-butyl group may slow N-acetylation due to steric hindrance, increasing systemic exposure. However, this could also elevate toxicity risks.

Table 4: Metabolic Parameters

| Compound | Major Metabolite | Plasma Clearance (mL/min/kg) | Half-life (hr) |

|---|---|---|---|

| LY201116 | ADMP | 66.9 | 0.16 (iv) |

| This compound | Hypothetical | N/A | N/A |

Computational and Structural Insights

- HOMO-LUMO Gaps: The procainamide-TPB complex exhibits HOMO-LUMO gaps of 3,182–3,231 eV, indicating high stability . For this compound, DFT calculations would likely reveal a similar or slightly larger gap due to the electron-donating sec-butyl group.

- Interaction Energies : Procainamide-TPB has a binding energy of -99.13 kcal/mol, enabling spontaneous ion-pair formation . The sec-butyl analog may exhibit weaker interactions due to reduced polarity.

Biological Activity

4-Amino-N-(sec-butyl)benzamide is an organic compound that belongs to the class of benzamides, characterized by the presence of an amino group and a sec-butyl side chain. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₅N₂O

- IUPAC Name : 4-amino-N-butan-2-ylbenzamide

- Molecular Weight : 175.24 g/mol

The structure of this compound features a benzene ring substituted with an amino group and a sec-butyl group, which influences its solubility and reactivity compared to other benzamide derivatives.

Synthesis

The synthesis typically involves the reaction of 4-aminobenzamide with sec-butyl chloride in the presence of a base like triethylamine, utilizing dichloromethane as a solvent. The reaction is conducted under reflux conditions to facilitate nucleophilic substitution, followed by purification through recrystallization from ethanol.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. For instance, novel derivatives containing this moiety have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. In vivo studies indicated that certain derivatives could effectively reduce mRNA levels of these cytokines without causing hepatotoxicity .

Table 1: Cytokine Inhibition by Derivatives

| Compound | IL-1β Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| 5f | 75 | 70 | 65 |

| 4d | 80 | 65 | 60 |

Anticancer Activity

Compounds derived from this compound have been evaluated for their anticancer properties. Research indicates that some analogs exhibit cytotoxic effects against leukemia cell lines, particularly KG-1 cells, with mechanisms involving inhibition of DNA methyltransferases (DNMTs). These compounds were found to induce re-expression of silenced genes, suggesting their potential as epigenetic modulators in cancer therapy .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | EC50 (µM) | Mechanism |

|---|---|---|---|

| SGI-1027 | KG-1 | 0.9 | DNMT3A inhibition |

| This compound | KG-1 | ~5 | Induces gene re-expression |

Antiviral Activity

Another area of interest is the antiviral activity of related compounds. Certain benzamide derivatives have demonstrated effectiveness against viruses such as Ebola and Marburg, indicating their potential as therapeutic agents in viral infections. These compounds inhibited viral entry into host cells with EC50 values below 10 µM, showcasing their promise in antiviral drug development .

The biological activities of this compound are largely attributed to its ability to interact with specific proteins and enzymes within biological systems. For instance:

- Anti-inflammatory Mechanism : The compound modulates signaling pathways involved in inflammation by affecting cytokine expression.

- Anticancer Mechanism : It inhibits DNMTs, leading to the reactivation of tumor suppressor genes.

- Antiviral Mechanism : The compound interferes with viral entry mechanisms, potentially by blocking viral fusion processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.